molecular formula C13H22N2O2 B3058026 Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate CAS No. 872850-30-1

Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate

Cat. No. B3058026
M. Wt: 238.33
InChI Key: PRMYRRODTPOYIU-UHFFFAOYSA-N
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Patent
US08716289B2

Procedure details

The process is performed according to the procedure described in Example 12 (step 12.2.) Starting with 1.40 g (5.87 mmol) of tert-butyl 4-cyanomethyl-4-methylpiperidine-1-carboxylate (WO 2006/001 752) and 1.72 g (29.37 mmol) of Raney nickel in 20 mL of methanol under a hydrogen atmosphere (70 psi) at 45° C., 1.35 g of expected product are obtained in the form of a wax.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1([CH3:17])[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)#[N:2]>[Ni].CO>[NH2:2][CH2:1][CH2:3][C:4]1([CH3:17])[CH2:5][CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(#N)CC1(CCN(CC1)C(=O)OC(C)(C)C)C
Step Two
Name
Quantity
1.72 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 45° C.

Outcomes

Product
Name
Type
product
Smiles
NCCC1(CCN(CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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